molecular formula C4H5BrN2O B1272648 3-Amino-4-bromo-5-methylisoxazole CAS No. 5819-40-9

3-Amino-4-bromo-5-methylisoxazole

Cat. No. B1272648
CAS RN: 5819-40-9
M. Wt: 177 g/mol
InChI Key: JEZOZNWEHSNXPQ-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-5-methylisoxazole is a chemical compound with the empirical formula C4H5BrN2O . It is also known as 4-Bromo-3-methylisoxazol-5-amine . It is a halogenated heterocycle .


Molecular Structure Analysis

The molecular structure of 3-Amino-4-bromo-5-methylisoxazole can be represented by the SMILES string Cc1noc(N)c1Br . The InChI representation is 1S/C4H5BrN2O/c1-2-3(5)4(6)8-7-2/h6H2,1H3 .


Chemical Reactions Analysis

3-Amino-5-methylisoxazole is the major intermediate formed during sulfamethoxazole biodegradation by Pseudomonas psychrophila strain HA-4 . It is also the intermediate formed during the photocatalytic degradation of sulfamethoxazole (SMX) .


Physical And Chemical Properties Analysis

3-Amino-4-bromo-5-methylisoxazole is a solid substance with a melting point of 66-71°C . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Drug Discovery and Design

Isoxazoles, such as 3-Amino-4-bromo-5-methylisoxazole, are a significant class of compounds in medicinal chemistry due to their presence in many commercially available drugs . They offer a diverse chemical space for binding to biological targets, which is crucial for the development of new therapeutic agents. This compound can be used to synthesize a variety of functionalized heterocyclic scaffolds, expanding the drug-like chemical space for potential treatments.

Anti-Inflammatory and Rheumatoid Arthritis Treatment

Isoxazole derivatives have been synthesized and tested for their inhibitory potency against enzymes like p38 MAP kinase, which plays a role in inflammatory diseases . 3-Amino-4-bromo-5-methylisoxazole can serve as a precursor in developing agents for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Eco-Friendly Synthetic Strategies

Developing metal-free synthetic routes for isoxazole synthesis is imperative due to the disadvantages associated with metal-catalyzed reactions, such as toxicity and environmental harm . 3-Amino-4-bromo-5-methylisoxazole can be synthesized through eco-friendly methods, contributing to greener chemistry practices.

Photocatalytic Degradation Studies

This compound is an intermediate in the photocatalytic degradation of certain pharmaceuticals, such as sulfamethoxazole . Studying its role in degradation pathways can lead to better understanding and improvement of environmental decontamination processes.

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Given its significance, there is a continuous effort to develop new eco-friendly synthetic strategies . The future direction in the synthesis of isoxazoles, including 3-Amino-4-bromo-5-methylisoxazole, is likely to focus on the development of alternate metal-free synthetic routes .

properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrN2O/c1-2-3(5)4(6)7-8-2/h1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZOZNWEHSNXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379044
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-4-bromo-5-methylisoxazole

CAS RN

5819-40-9
Record name 4-Bromo-5-methyl-3-isoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5819-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-4-bromo-5-methylisoxazole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5819-40-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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